Acyclovir-d4 N,O-Diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

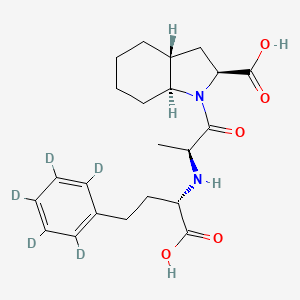

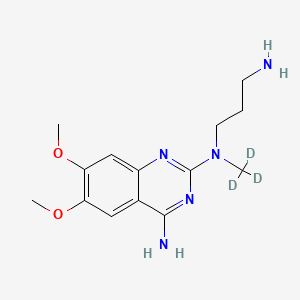

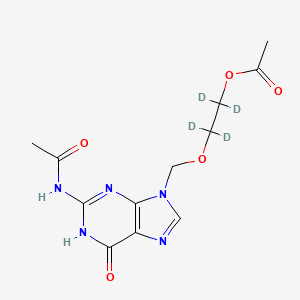

Acyclovir-d4 N,O-Diacetate is a chemical compound used in scientific research . It is a derivative of Acyclovir, which is a guanosine analog used to treat herpes simplex, varicella zoster, herpes zoster . The molecular formula of Acyclovir-d4 N,O-Diacetate is C12H11D4N5O5 .

Synthesis Analysis

The synthesis of Acyclovir involves the acylation of guanine to N, N’-diacetylguanine by Ac2O. Subsequently, N2, O-diacetylacyclovir is prepared by the condensation of N, N’-diacetylguanine and AcOCH2CH2OCH2OAc in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) .Molecular Structure Analysis

The molecular structure of Acyclovir-d4 N,O-Diacetate is based on its parent compound, Acyclovir. The formal name of Acyclovir-d4 is 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one .Chemical Reactions Analysis

Acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase. The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes .Physical And Chemical Properties Analysis

The molecular formula of Acyclovir-d4 N,O-Diacetate is C12H11D4N5O5 and its molecular weight is 313.3 . It is a solid compound .Aplicaciones Científicas De Investigación

Electrocatalytic Detection of Acyclovir

Research by Can et al. (2015) demonstrates the use of a modified glassy carbon electrode with an electropolymerized film for the electrocatalytic detection of Acyclovir. This method showcases a novel application in analytical chemistry for quantifying Acyclovir concentration in pharmaceutical formulations, leveraging its electroactive properties (Can et al., 2015).

Antiviral Efficacy Against HIV

Acyclovir has been studied for its indirect effects on HIV replication due to its potent inhibition of herpes simplex virus (HSV). McMahon et al. (2008) found that Acyclovir also directly inhibits HIV infection, suggesting a broader antiviral application beyond its traditional use against HSV. This research opens new avenues for Acyclovir's potential in treating patients coinfected with HSV and HIV (McMahon et al., 2008).

Enhancement of Solubility and Delivery

Di Donato et al. (2020) explored combining Acyclovir with cyclodextrins and block copolymer micelles to enhance its solubility and antiviral performance. This study presents a significant advancement in pharmaceutical formulations, potentially improving the bioavailability and therapeutic outcomes of Acyclovir treatments (Di Donato et al., 2020).

Bioavailability Improvement Strategies

Patel and Sawant (2007) developed a self-microemulsifying drug delivery system (SMEDDS) for Acyclovir to enhance its oral bioavailability. This approach significantly increased the absorption of Acyclovir in rats, demonstrating a promising strategy for improving the efficacy of Acyclovir treatment by optimizing its delivery system (Patel & Sawant, 2007).

Resistance Surveillance and Management

The surveillance of Acyclovir resistance, particularly in immunocompromised patients, is crucial for managing treatment strategies effectively. Studies like those conducted by Stranska et al. (2005) provide insights into the prevalence and characterization of Acyclovir-resistant herpes simplex virus, guiding clinical decision-making and the development of new therapeutic agents (Stranska et al., 2005).

Propiedades

IUPAC Name |

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHLKZHSCMQLTI-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acyclovir-d4 N,O-Diacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)